diphenyl[(E)-2-phenylethenyl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Styryldiphenylphosphine is an organophosphorus compound characterized by the presence of a styryl group attached to a diphenylphosphine moiety. This compound is notable for its applications in polymer chemistry and catalysis, particularly in the formation of phosphine-functionalized polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Styryldiphenylphosphine can be synthesized through the radical polymerization of styrene and diphenylphosphine. One common method involves the use of copper-catalyzed atom transfer radical polymerization (ATRP) starting from a multifunctional initiator . The reaction conditions typically include the use of a copper catalyst and a halogen-capped chain end for controlled insertion of monomers .
Industrial Production Methods
In industrial settings, the production of styryldiphenylphosphine often involves large-scale polymerization processes. The use of controlled radical polymerization techniques allows for precise control over the molecular weight and composition of the resulting polymers .
Analyse Chemischer Reaktionen
Types of Reactions
Styryldiphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly in the formation of phosphine-containing polymers.
Common Reagents and Conditions
Common reagents used in the reactions of styryldiphenylphosphine include:
Copper catalysts: Used in ATRP for polymerization.
Radical initiators: Employed in radical polymerization processes.
Major Products
The major products formed from the reactions of styryldiphenylphosphine include cross-linked and non-cross-linked polystyrene-supported triphenylphosphine .
Wissenschaftliche Forschungsanwendungen
Styryldiphenylphosphine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of phosphine-functionalized polymers for catalysis.
Biology: Employed in the development of polymer-based drug delivery systems.
Medicine: Investigated for its potential use in biomedical applications, including imaging and diagnostics.
Industry: Utilized in the production of advanced materials with specific functional properties.
Wirkmechanismus
The mechanism by which styryldiphenylphosphine exerts its effects involves the formation of phosphine-functionalized polymers. These polymers can act as ligands in catalytic processes, facilitating various chemical reactions . The molecular targets and pathways involved include the coordination of the phosphine moiety with metal catalysts, enhancing the efficiency of catalytic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Another phosphine compound used in catalysis and polymer chemistry.
Diphenylphosphine: A precursor in the synthesis of styryldiphenylphosphine.
Uniqueness
Styryldiphenylphosphine is unique due to its ability to form well-defined star copolymers through controlled radical polymerization. This property makes it particularly valuable in the development of advanced materials with specific functional properties .
Eigenschaften
CAS-Nummer |
794-39-8 |
---|---|
Molekularformel |
C20H17P |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
diphenyl-[(E)-2-phenylethenyl]phosphane |
InChI |
InChI=1S/C20H17P/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H/b17-16+ |
InChI-Schlüssel |
UMFWLUTUYFDZNQ-WUKNDPDISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/P(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.